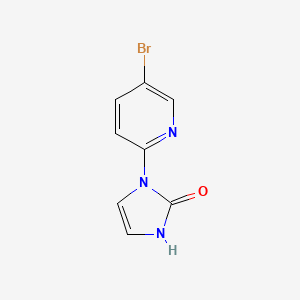

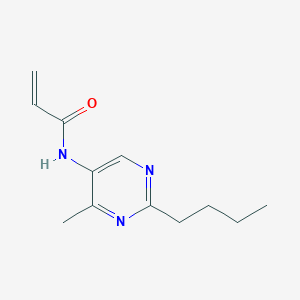

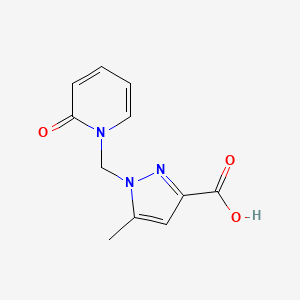

![molecular formula C9H16ClNO2 B2868388 2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride CAS No. 2225144-61-4](/img/structure/B2868388.png)

2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride” is a chemical compound with the CAS Number: 2225144-61-4 . It has a molecular weight of 205.68 and its IUPAC name is 2-(6-azaspiro[3.4]octan-7-yl)acetic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c11-8(12)4-7-5-9(6-10-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The exact mass and monoisotopic mass of the compound are 211.12084340 g/mol . It has a topological polar surface area of 57.6 Ų .Aplicaciones Científicas De Investigación

Stability and Toxicological Studies

One study explores the stability of azaspiracids (AZAs), a group of shellfish toxins, under various pH and temperature conditions. The research provides insights into the preparative isolation and toxicological studies of AZAs, suggesting a significant protective effect of shellfish tissue matrices on the stability of these compounds. The study also proposes a mechanism for the acid-catalyzed degradation of AZAs, supported by mass spectral evidence from some degradation products, and finds that the toxic potential of acid degradation products of AZAs is dramatically reduced compared to the parent compounds (Alfonso et al., 2008).

Synthesis and Theoretical Studies

Another research effort focuses on the synthesis of biologically active compounds via an intermolecular Ugi reaction involving gabapentin, showcasing the production of novel classes of compounds in good to excellent yields. This study highlights the first report for the intermolecular Ugi three-component reaction of gabapentin, glyoxal, and an isocyanide, along with theoretical studies indicating the effects of electron-donating and -withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).

Electrophilic Amination and Ring Transformations

Research into the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane reveals novel reactions and ring transformations. This study provides insights into the synthesis of heterocyclic 5-azaspiro derivatives by selective ring-closing metathesis, epoxide opening, or reductive amination, underlining the relevance of these functionalized pyrrolidines, piperidines, and azepines for chemistry-driven drug discovery (Wipf et al., 2004).

Novel Gabapentin-based Synthesis

A novel gabapentin-based intermolecular Ugi reaction for preparing N-cyclohexyl-2-(3-oxo-2-azaspiro[4,5]decan-2-yl)-2-aryl acetamide derivatives represents a significant advancement in the synthesis of complex molecules. This methodology offers a rapid access to a new class of compounds, emphasizing the utility of gabapentin in multicomponent reactions (Darehkordi et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(6-azaspiro[3.4]octan-7-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)4-7-5-9(6-10-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRCMDAXSOAUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(NC2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

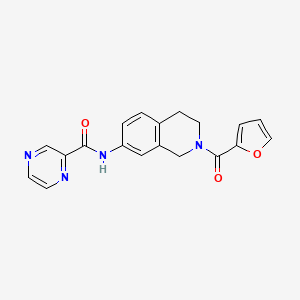

![N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2868305.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

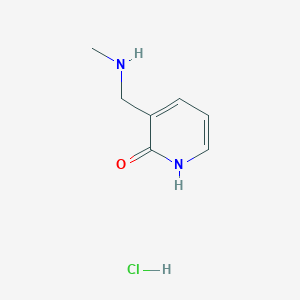

![3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2868325.png)

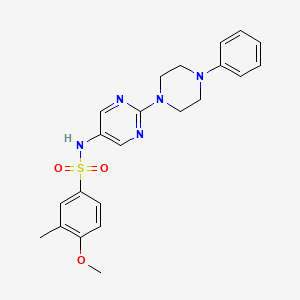

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)